molecular formula C9H8BrNO4 B6305681 3-Bromo-4-nitro-benzoic acid ethyl ester, 97% CAS No. 86400-57-9

3-Bromo-4-nitro-benzoic acid ethyl ester, 97%

Cat. No. B6305681
CAS RN: 86400-57-9
M. Wt: 274.07 g/mol
InChI Key: FBZRWCVSAQPVIJ-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H8BrNO4 . It is also known by other names such as Ethyl 4-bromo-3-nitrobenzoate . This compound is used as a substrate linked to a solid support in the Bartoli synthesis of indoles .


Synthesis Analysis

The synthesis of similar compounds like 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester involves the use of ethyl acetate added to the residue. The mixture is then washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The residue is then chromatographed on silica gel using hexanes/ethyl acetate as eluant .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitro-benzoic acid ethyl ester consists of a benzoic acid core with a bromo group at the 3rd position and a nitro group at the 4th position. An ethyl ester group is attached to the carboxyl group of the benzoic acid .

Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Pendent Carbonate Ester Groups onto Aliphatic Polycarbonates : Research has explored the reactions of mono-bromo ethyl carbonate with carboxylic acids, amines, and alcohols as a model tool for preparing novel aliphatic polycarbonate esters. This includes the formation of the corresponding carbonate ester, carbamate, and carbonate derivatives. The approach was applied to the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, providing insights into the hydrolysis of these polymers and their potential as biodegradable materials (Ben-Shaba & Domb, 2006).

Medicinal Chemistry

  • Synthesis of Photolabile α‐Methyl Nitrobenzyl Compounds : α‐Methyl nitrobenzyl compounds have shown superior photochemical release properties. The synthesis of derivatives like 4‐(1‐hydroxy‐ethyl)‐3‐nitro‐benzoic acid ethyl ester and 4‐(1‐amino‐ethyl)‐3‐nitro‐benzoic acid ethyl ester have been investigated, which may be useful in synthesizing a broad array of nitrobenzyl protecting groups (Salerno & Cleaves, 2004).

Organic Chemistry and Synthesis

  • Synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic Acid Methyl Ester : This research demonstrates the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, using bromination, oxidation, and esterification methods. It provides valuable information for the synthesis of similar esters (Zha Hui-fang, 2011).

  • Reactivity of N-thioamido amidines with Halogenated Alkyl Derivatives : This study explores the reaction of compounds like 2-Bromoacetate ethyl ester with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles. Such research is crucial in understanding the reactivity and potential applications of these compounds in organic synthesis (Khilifi et al., 2008).

properties

IUPAC Name

ethyl 3-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRWCVSAQPVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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